
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a diethyl ester group, two methyl groups, a 4-methylphenyl group, a 3-nitrophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential as calcium channel blockers, which can be used in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives often involves interaction with specific molecular targets. For example, as a potential calcium channel blocker, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker with a dihydropyridine core.
Nicardipine: A dihydropyridine derivative used in the treatment of hypertension.
Uniqueness
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and nitro groups on the phenyl rings can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
Diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound characterized by its unique molecular structure. The compound's biological activity has been the subject of various studies due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₂N₂O₆
- Molecular Weight : 374.39 g/mol
- IUPAC Name : Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- CAS Number : 21829-28-7
The compound features a dihydropyridine core with various substituents that influence its biological activity. The presence of nitrophenyl and methyl groups contributes to its interaction with biological targets.
1. Calcium Channel Modulation
Dihydropyridines are known for their role as calcium channel blockers. Studies have shown that diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine derivatives can inhibit L-type calcium channels, which are crucial in regulating cardiovascular functions. This action can lead to vasodilation and reduced blood pressure, making these compounds potential candidates for treating hypertension and related cardiovascular diseases .
2. Antioxidant Properties
Research indicates that compounds in this class exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
3. Cholinesterase Inhibition
Some studies have reported that dihydropyridine derivatives can inhibit cholinesterase activity. This inhibition is significant as it may enhance cholinergic neurotransmission, presenting potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound interacts with specific amino acid residues in target proteins (e.g., calcium channels and cholinesterases), establishing critical interactions that modulate their activity .
- Structural Interactions : The unique structure allows for π-alkyl interactions and hydrogen bonding with key residues in enzyme active sites, enhancing binding affinity and specificity .
Table 1: Summary of Biological Activities
Case Study Example
In a study examining the effects of dihydropyridine derivatives on cognitive function, researchers found that a related compound demonstrated significant inhibition of acetylcholinesterase (AChE) activity in vitro. The results suggested potential benefits for cognitive enhancement in models of Alzheimer's disease .
Properties
Molecular Formula |
C26H28N2O6 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28N2O6/c1-6-33-25(29)22-17(4)27(20-13-11-16(3)12-14-20)18(5)23(26(30)34-7-2)24(22)19-9-8-10-21(15-19)28(31)32/h8-15,24H,6-7H2,1-5H3 |
InChI Key |
OBZVDUIVZZESDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.